2-(3-Aminooxetan-3-yl)ethanol is a chemical compound characterized by its oxetane ring structure and amino functional group. This compound falls under the category of oxetanes, which are four-membered cyclic ethers known for their unique reactivity and potential applications in medicinal chemistry and organic synthesis. The presence of the amino group enhances its biological activity, making it a subject of interest in pharmaceutical research.
The compound can be classified as an amino alcohol due to the presence of both an amino group and a hydroxyl group in its structure. It is derived from oxetane derivatives, which have been explored for various synthetic applications, including the development of pharmaceuticals and agrochemicals. The synthesis and characterization of this compound have been documented in various scientific studies, emphasizing its relevance in organic chemistry and medicinal applications.
The synthesis of 2-(3-Aminooxetan-3-yl)ethanol typically involves the following methods:
The technical aspects of synthesizing 2-(3-Aminooxetan-3-yl)ethanol involve controlling reaction conditions such as temperature, solvent choice, and catalyst selection to optimize yield and selectivity. For instance, reactions conducted in dipolar aprotic solvents like dimethylformamide have shown promising results in terms of product yield and purity .
The molecular structure of 2-(3-Aminooxetan-3-yl)ethanol consists of an oxetane ring with an amino group attached at the 3-position and a hydroxyl group at the 2-position. The structural formula can be represented as follows:
Key data regarding its molecular structure includes:
2-(3-Aminooxetan-3-yl)ethanol can participate in various chemical reactions due to its functional groups:
These reactions often require specific conditions such as controlled temperatures and the presence of catalysts to enhance reaction rates and yields. For example, using Lewis acids can facilitate nucleophilic substitution processes effectively .
The mechanism of action for 2-(3-Aminooxetan-3-yl)ethanol primarily revolves around its ability to interact with biological targets through hydrogen bonding and nucleophilic attack. The amino group can form hydrogen bonds with receptors or enzymes, which may lead to biological effects such as inhibition or activation of specific pathways.
Research indicates that compounds with oxetane structures can exhibit unique pharmacokinetic properties due to their cyclic nature, potentially leading to improved bioavailability compared to linear analogs .
Relevant analyses include spectroscopic methods (NMR, IR) for structural confirmation and purity assessment.
2-(3-Aminooxetan-3-yl)ethanol has several scientific uses:
Research continues to explore its potential applications in medicinal chemistry, particularly regarding its role as a building block for bioactive compounds .
The oxetane ring—a strained four-membered cyclic ether—confers unique physicochemical advantages to bioactive compounds. Its high ring strain energy (≈106 kcal/mol) and increased polarity relative to larger cyclic ethers enhance water solubility and reduce lipophilicity. This is quantified by a -0.7 to -1.0 logD reduction compared to non-oxetane analogs, improving drug-like properties [8]. Additionally, oxetanes stabilize adjacent functional groups by modulating pKa and resisting metabolic degradation. The geminal disubstitution at the 3-position, as seen in 2-(3-aminooxetan-3-yl)ethanol, creates a sterically congested quaternary carbon center that enhances binding specificity to biological targets like enzymes and receptors. This structural motif improves ligand efficiency by enabling high target affinity with low molecular weight [1] [8].
Recent drug candidates leverage oxetanes to optimize pharmacokinetics. For example, replacing tert-butyl groups with oxetanes in kinase inhibitors reduces P-glycoprotein efflux and CYP450 inhibition, mitigating toxicity risks [8]. The conformational rigidity of the oxetane ring also minimizes entropic penalties during protein binding, boosting potency. These attributes explain the growing inclusion of oxetanes in clinical candidates targeting cancer, viral infections, and metabolic disorders [6] [8].
Table 1: Impact of Oxetane Moieties on Drug Properties
Property | Oxetane Contribution | Example Drug/Candidate |
---|---|---|
Solubility | ↑ Water solubility (20-50× vs. cycloalkyl) | Paclitaxel [8] |
Metabolic Stability | Resistance to oxidative metabolism | Darolutamide [8] |
Lipophilicity Reduction | logD reduction by 0.7–1.0 units | LEAPChem OX-0012 [1] |
Target Affinity | Improved ligand efficiency via H-bonding and steric constraint | β-Amino alcohol TLR4 inhibitors [6] |
β-Amino alcohols serve as privileged scaffolds in medicinal chemistry due to their dual hydrogen-bonding capacity and protonation flexibility. The amino group facilitates electrostatic interactions with catalytic residues in enzyme active sites, while the hydroxyl group forms hydrogen-bond networks critical for transition-state stabilization. This synergy enables potent inhibition of diverse targets, including proteases, kinases, and carbonic anhydrases [6] [9]. For instance, β-amino alcohol derivatives inhibit Toll-like Receptor 4 (TLR4) signaling by disrupting TLR4/MD-2 complex formation, showing IC₅₀ values in the micromolar range in macrophage assays [6].
In enzyme activation, amino alcohols like isoxazoline-based derivatives enhance catalytic activity of human carbonic anhydrases (hCAs). Compounds with syn-configurations exhibit submicromolar activation constants (Kₐ = 0.52–0.86 µM) against hCA VII—a brain isoform linked to neuroprotection—demonstrating >50-fold selectivity over hCA I [9]. This isoform specificity is attributed to optimal fitting within the allosteric site via hydrophobic interactions and proton-shuttling mechanisms.
Structurally, the ethylene linker in 2-(3-aminooxetan-3-yl)ethanol bridges the oxetane’s polarity and the amino alcohol’s pharmacophoric flexibility. This design enhances blood-brain barrier permeability (as predicted by PSA <70 Ų) and enables multitarget engagement, as seen in neuroblastoma cytotoxic agents [6] [9].
Table 2: Bioactive Amino Alcohol Derivatives and Targets
Compound Class | Biological Target | Activity/Effect | Reference |
---|---|---|---|
Isoxazolinyl-ethanolamines | hCA VII | Activation (Kₐ = 0.52 µM) | [9] |
Pyrazole β-amino alcohols | TLR4/MD-2 complex | Inhibition of NF-κB (IC₅₀ = 1–10 µM) | [6] |
Mesitylaminopropanols | AChE / α-Glucosidase | Dual inhibition (IC₅₀ = 8–12 µM) | [6] |
SARS-CoV-2 β-amino alcohols | Main protease (Mpro) | Docking scores: -7.2 to -8.5 kcal/mol | [4] |
Oxetanes transitioned from synthetic curiosities to pharmacophore elements through strategic advancements in ring stability and functionalization. Key milestones include:
Recent applications span antiviral and anticancer domains. During COVID-19, β-amino alcohol-oxetane hybrids were designed as SARS-CoV-2 main protease inhibitors, leveraging molecular docking scores of -7.2 to -8.5 kcal/mol [4]. In oncology, oxetanyl amino alcohols like methyl 2-(3-aminooxetan-3-yl)acetate (CAS# 1105662-99-4) are precursors to cytotoxic agents active against neuroblastoma cells (IC₅₀ = 8–12 µM) [6] [10]. These innovations underscore the pharmacophore’s versatility in addressing evolving therapeutic challenges.
Table 3: Evolution of Oxetane-Amino Alcohol Hybrid Pharmacophores
Period | Key Development | Representative Compound | Therapeutic Application |
---|---|---|---|
Pre-2000 | Natural product isolation | Paclitaxel | Microtubule stabilization |
2000–2010 | Synthetic methodologies | 3-(Aminomethyl)oxetane | GABA analog intermediate |
2010–2015 | Bioisostere validation | Oxetane-GABA derivatives | Anticonvulsant candidates |
2015–2025 | Hybrid scaffolds with amino alcohols | 2-(3-Aminooxetan-3-yl)ethanol derivatives | TLR4 antagonists / CA activators |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1